molecular formula C24H27NO4 B2854855 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid CAS No. 2137851-66-0

3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid

Cat. No.: B2854855
CAS No.: 2137851-66-0
M. Wt: 393.483
InChI Key: XZBCPXJZEQAQLM-UHFFFAOYSA-N
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Description

3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a synthetic organic compound with a complex structure. It features a cyclopentyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a butanoic acid backbone. This compound is often used in peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps:

    Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group. This is usually done by reacting the amino acid with Fmoc chloride in the presence of a base like sodium carbonate.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced through a Grignard reaction or other alkylation methods.

    Butanoic Acid Backbone Formation: The butanoic acid backbone is constructed through standard organic synthesis techniques, such as esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: The Fmoc group is typically removed using piperidine in a polar aprotic solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or alcohols depending on the specific conditions.

    Reduction: Alcohols.

    Substitution: Deprotected amino acids ready for further functionalization.

Scientific Research Applications

3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several applications in scientific research:

    Peptide Synthesis: It is widely used as a building block in the synthesis of peptides due to its stability and ease of deprotection.

    Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.

    Biological Studies: It serves as a tool in studying protein interactions and functions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the construction of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These include compounds like Fmoc-phenylalanine, Fmoc-lysine, and Fmoc-tryptophan.

    Boc-protected amino acids: Such as Boc-phenylalanine and Boc-lysine, which use a different protecting group (tert-butoxycarbonyl).

Uniqueness

3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is unique due to its specific combination of a cyclopentyl group and an Fmoc-protected amino acid. This combination provides distinct steric and electronic properties, making it particularly useful in the synthesis of peptides with unique structural and functional characteristics.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

3-cyclopentyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c26-23(27)13-17(16-7-1-2-8-16)14-25-24(28)29-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h3-6,9-12,16-17,22H,1-2,7-8,13-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBCPXJZEQAQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137851-66-0
Record name 3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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